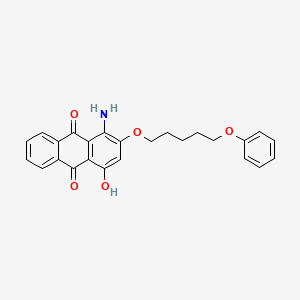![molecular formula C40H60O2P4Pd+4 B13146718 Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium](/img/structure/B13146718.png)
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is a coordination compound that features palladium as the central metal atom coordinated with bis(diethylphosphine) ligands through an oxydi-2,1-phenylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] typically involves the reaction of palladium precursors with bis(diethylphosphine) ligands. One common method involves the use of palladium(II) chloride and bis(diethylphosphine) ligands in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands in the coordination sphere can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) nanoparticles .
Wissenschaftliche Forschungsanwendungen
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in biological imaging and as a therapeutic agent due to its ability to interact with biomolecules.
Medicine: Research is ongoing into its use in drug delivery systems and as an anticancer agent.
Industry: It finds applications in the synthesis of fine chemicals and materials science, particularly in the development of new polymers and nanomaterials.
Wirkmechanismus
The mechanism by which Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] exerts its effects involves coordination chemistry principles. The palladium center acts as a catalytic site, facilitating various chemical transformations through oxidative addition, reductive elimination, and ligand exchange processes. The oxydi-2,1-phenylene bridge and diethylphosphine ligands stabilize the palladium center and modulate its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis[(oxydi-2,1-phenylene)bis[diphenylphosphine]palladium]: Similar structure but with diphenylphosphine ligands instead of diethylphosphine.
Bis[(oxydi-2,1-phenylene)bis[dimethylphosphine]palladium]: Features dimethylphosphine ligands.
Uniqueness
Bis[(oxydi-2,1-phenylene)bis[diethylphosphine]palladium] is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows for tailored reactivity and selectivity in catalytic applications, making it a valuable compound in both academic and industrial research.
Eigenschaften
Molekularformel |
C40H60O2P4Pd+4 |
|---|---|
Molekulargewicht |
803.2 g/mol |
IUPAC-Name |
[2-(2-diethylphosphaniumylphenoxy)phenyl]-diethylphosphanium;palladium |
InChI |
InChI=1S/2C20H28OP2.Pd/c2*1-5-22(6-2)19-15-11-9-13-17(19)21-18-14-10-12-16-20(18)23(7-3)8-4;/h2*9-16H,5-8H2,1-4H3;/p+4 |
InChI-Schlüssel |
BGDKIDAULRCGRC-UHFFFAOYSA-R |
Kanonische SMILES |
CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.CC[PH+](CC)C1=CC=CC=C1OC2=CC=CC=C2[PH+](CC)CC.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


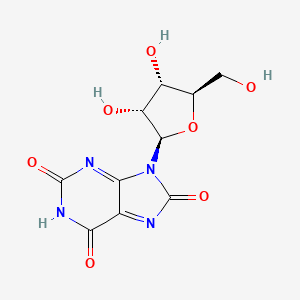
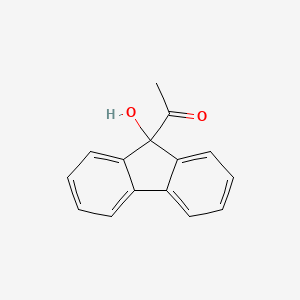
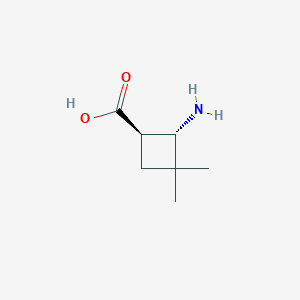
![(1S,3R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55S,56S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol](/img/structure/B13146679.png)
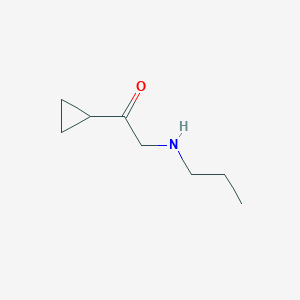
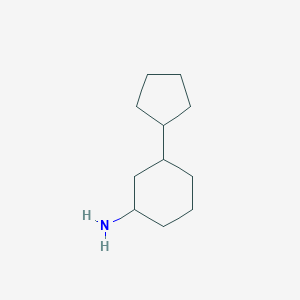
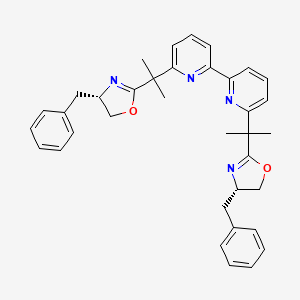
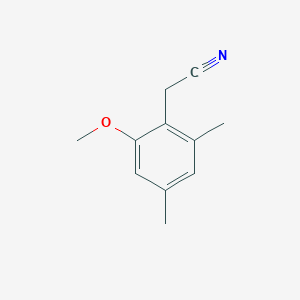
![3-Iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B13146707.png)
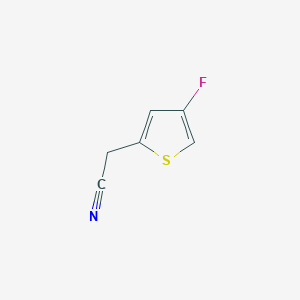
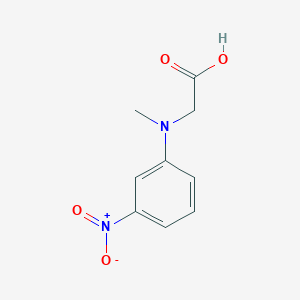
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-iodobenzene-1-sulfonamide](/img/structure/B13146728.png)
